N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide
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Overview
Description
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide typically involves the reaction of 2-hydroxypyridine with nitramide derivatives under controlled conditions. One common method includes the following steps:
Formation of 2-Hydroxypyridine Salt: 2-Hydroxypyridine is reacted with a base such as triethylamine to form the corresponding salt.
Reaction with Nitramide Derivative: The 2-hydroxypyridine salt is then reacted with a nitramide derivative, such as nitramide chloride, in an organic solvent like ethanol or acetone.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 2-hydroxypyridine and nitramide derivatives are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization techniques.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The nitramide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in organic solvents like dichloromethane.
Major Products Formed:
Oxidation: Oxazolo derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
N-(2-Oxo-1,2-dihydropyridin-3-yl)nitramide can be compared with other similar compounds to highlight its uniqueness:
N-(2-Oxo-1,2-dihydropyridin-3-yl)acetamide: Similar in structure but lacks the nitramide group, resulting in different chemical reactivity and biological activity.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Another related compound with a carboxylic acid group instead of a nitramide group, leading to different applications and properties.
N-(2-Oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas: Contains a thiourea group, which imparts distinct chemical and biological properties compared to the nitramide group.
Properties
CAS No. |
142010-52-4 |
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Molecular Formula |
C5H5N3O3 |
Molecular Weight |
155.11 g/mol |
IUPAC Name |
N-(2-oxo-1H-pyridin-3-yl)nitramide |
InChI |
InChI=1S/C5H5N3O3/c9-5-4(7-8(10)11)2-1-3-6-5/h1-3,7H,(H,6,9) |
InChI Key |
BTLPQQGCEZIZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)N[N+](=O)[O-] |
Origin of Product |
United States |
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